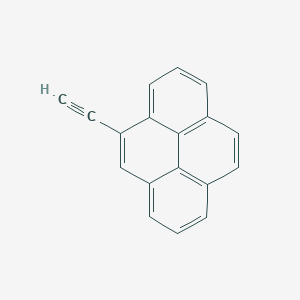

4-Ethynylpyrene

Description

Structure

3D Structure

Properties

CAS No. |

185506-23-4 |

|---|---|

Molecular Formula |

C18H10 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

4-ethynylpyrene |

InChI |

InChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H |

InChI Key |

MWCIWTVUVKVTQG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Ethynylpyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 4-ethynylpyrene, a valuable building block in materials science, medicinal chemistry, and drug development. The distinct photophysical properties of the pyrene core, combined with the versatile reactivity of the terminal alkyne, make this compound a sought-after precursor for the synthesis of complex molecular architectures, fluorescent probes, and conjugated materials. This document details two principal synthetic pathways and the subsequent purification techniques, supported by experimental protocols and comparative data.

Synthetic Methodologies

Two predominant strategies for the synthesis of this compound are the Sonogashira cross-coupling reaction starting from a halogenated pyrene and a multi-step synthesis commencing with 4-acetylpyrene.

Sonogashira Cross-Coupling of 1-Bromopyrene

The Sonogashira coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This approach offers a direct route to this compound from a readily accessible precursor, 1-bromopyrene. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] A common strategy involves the use of a silyl-protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:

-

Bromination of Pyrene: Pyrene is first brominated to yield 1-bromopyrene.

-

Sonogashira Coupling: 1-bromopyrene is then coupled with ethynyltrimethylsilane.

-

Desilylation: The trimethylsilyl (TMS) protecting group is removed to afford this compound.

Synthesis from 4-Acetylpyrene

An alternative route to this compound begins with the Friedel-Crafts acylation of pyrene to produce 4-acetylpyrene. This intermediate is then subjected to a Vilsmeier-Haack-Arnold reaction followed by a Bodendorf fragmentation to yield the desired product.[3]

Reaction Scheme:

-

Friedel-Crafts Acylation: Pyrene is acylated to form 4-acetylpyrene.

-

Vilsmeier-Haack-Arnold Reaction: 4-acetylpyrene is converted to a β-chloro-α,β-unsaturated iminium salt.

-

Bodendorf Fragmentation: The intermediate is then fragmented to give this compound.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the described synthetic methods for this compound and its precursors.

Table 1: Synthesis of 1-Bromopyrene (Precursor for Sonogashira Coupling)

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Pyrene | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 12 h | Room Temp. | ~90% |

Table 2: Synthesis of this compound via Sonogashira Coupling

| Starting Material | Alkyne Source | Catalyst System | Base | Solvent | Reaction Time | Temperature | Yield (%) |

| 1-Bromopyrene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI | Triethylamine | Triethylamine | 4-6 h | Reflux | 80-90% (for coupling) |

| 1-(Trimethylsilylethynyl)pyrene | - | K₂CO₃ | Methanol/THF | 2 h | Room Temp. | >95% (for desilylation) |

Table 3: Synthesis of 4-Acetylpyrene (Precursor for Vilsmeier-Haack Route)

| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Pyrene | Acetyl chloride | AlCl₃ | Dichloromethane | 4 h | 0 °C to RT | ~85% |

Table 4: Synthesis of this compound via Vilsmeier-Haack & Bodendorf Fragmentation

| Starting Material | Reaction Step | Key Reagents | Solvent | Temperature | Yield (%) |

| 4-Acetylpyrene | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 °C to 80 °C | Good |

| Intermediate | Bodendorf Fragmentation | Base (e.g., NaOH) | Dioxane/Water | Reflux | Moderate |

Note: Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

Step 1: Synthesis of 1-Bromopyrene

-

In a round-bottom flask, dissolve pyrene (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature while stirring.

-

Stir the reaction mixture in the dark for 12 hours.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1-bromopyrene as a white solid.

Step 2: Sonogashira Coupling of 1-Bromopyrene with Ethynyltrimethylsilane

-

To a degassed solution of 1-bromopyrene (1.0 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

-

Add ethynyltrimethylsilane (1.5 eq) to the mixture.

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilylethynyl)pyrene.

Step 3: Desilylation to this compound

-

Dissolve 1-(trimethylsilylethynyl)pyrene (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound, which can be further purified by recrystallization.

Synthesis of this compound from 4-Acetylpyrene

Step 1: Synthesis of 4-Acetylpyrene

-

Suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.

-

Add a solution of pyrene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by recrystallization from ethanol to afford 4-acetylpyrene.

Step 2: Vilsmeier-Haack-Arnold Reaction and Bodendorf Fragmentation

-

To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.

-

Add a solution of 4-acetylpyrene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.[4]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[4]

-

Cool the mixture and pour it into ice water.

-

Basify the aqueous solution with sodium hydroxide and heat the mixture to reflux for 1-2 hours to induce the Bodendorf fragmentation.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography and/or recrystallization.

Purification Methods

Column Chromatography

Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials.[2][5]

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.[5]

-

Mobile Phase (Eluent): A non-polar solvent system is typically employed. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%) is effective for separating the less polar this compound from more polar impurities.[6][7] The optimal eluent system should be determined by preliminary TLC analysis.[2]

Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.[8] The choice of solvent is critical.

-

Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For pyrene derivatives, solvent systems such as ethanol, or a mixed solvent system like hexane/acetone or hexane/ethyl acetate can be effective.[10] For this compound, recrystallization from a mixture of dichloromethane and hexane or ethanol can yield a pure product.

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).[8]

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum.

Visualized Workflows

The following diagrams illustrate the synthetic pathways and a general purification workflow.

Caption: Synthetic pathways to this compound.

Caption: General purification workflow for this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. orgsyn.org [orgsyn.org]

- 7. Chromatography [chem.rochester.edu]

- 8. Home Page [chem.ualberta.ca]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Purification [chem.rochester.edu]

Unveiling the Photonic Fingerprint: A Technical Guide to the Quantum Yield and Lifetime of 4-Ethynylpyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 4-Ethynylpyrene, a fluorescent probe of significant interest in biological and materials science. Understanding its fluorescence quantum yield and lifetime is paramount for its effective application in assays, imaging, and as a building block for more complex molecular sensors. This document provides a comprehensive overview of its key characteristics, detailed experimental protocols for their measurement, and a foundational understanding of the underlying principles.

Core Photophysical Data of Ethynylpyrene Derivatives

| Photophysical Parameter | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | 0.44 | Dichloromethane | [1] |

| Absorption Maximum (λabs) | Not explicitly stated for Py-ET | Dichloromethane | [1] |

| Emission Maximum (λem) | Bathochromic shift relative to pyrene | Dichloromethane | [1] |

| Fluorescence Lifetime (τf) | Not explicitly stated for Py-ET | Dichloromethane | [1] |

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is essential for the reliable application of fluorescent probes. The following sections outline the detailed methodologies for these key experiments.

Synthesis of this compound

The synthesis of this compound (or 1-Ethynylpyrene) is typically achieved via a Sonogashira cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Materials:

-

1-Bromopyrene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Diisopropylamine (DIPA) or Triethylamine (TEA)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K2CO3) or Tetrabutylammonium fluoride (TBAF)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Coupling Reaction:

-

To a Schlenk flask under an inert atmosphere, add 1-bromopyrene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

-

Add anhydrous toluene or THF, followed by the amine base (DIPA or TEA).

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Deprotection:

-

Upon completion of the coupling reaction, cool the mixture to room temperature.

-

Add a solution of potassium carbonate in methanol or TBAF in THF to remove the trimethylsilyl protecting group.

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any solids.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Sonogashira Coupling Workflow

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined relative to a well-characterized standard.

Instrumentation:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Standard:

-

A common standard for the blue-green spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54). The choice of standard should have an emission profile that overlaps with the sample.

Procedure:

-

Prepare Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Spectra:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample using the following equation:

Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample² / η_std²)

Where:

-

Φf is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated fluorescence intensity

-

η is the refractive index of the solvent

-

Quantum Yield Determination Workflow

Caption: Experimental workflow for determining the fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τf)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

-

Procedure:

-

Instrument Setup and Calibration:

-

Set the excitation wavelength to match the absorption maximum of the this compound sample.

-

Collect an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Sample Measurement:

-

Measure the fluorescence decay of the this compound solution. The concentration should be low enough to avoid aggregation or excimer formation.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the IRF.

-

For a simple mono-exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t / τf)

Where:

-

I₀ is the intensity at time t=0

-

τf is the fluorescence lifetime

-

Signaling Pathways and Logical Relationships

The application of this compound in drug development and biological research often involves its use as a fluorescent reporter. While it does not have an intrinsic signaling pathway, its fluorescence can be modulated by its local environment, which can be designed to report on specific biological events. For example, it can be incorporated into a probe where a change in fluorescence signals the binding to a target molecule or a change in the microenvironment's polarity.

Fluorescence Modulation Logic

Caption: Logical relationship of this compound as a fluorescent reporter.

This guide provides a foundational framework for understanding and utilizing the fluorescence properties of this compound. For specific applications, further optimization of experimental conditions and data analysis will be necessary. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental setups and theoretical considerations.

References

Solubility Profile of 4-Ethynylpyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethynylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a valuable building block in materials science and drug discovery. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the available solubility information for ethynylpyrene derivatives and details comprehensive experimental protocols for determining the precise solubility of this compound in a laboratory setting. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide presents qualitative data for the closely related isomer, 1-ethynylpyrene, as a proxy and outlines standardized methods for researchers to generate their own quantitative data.

Qualitative Solubility of Ethynylpyrene Derivatives

Table 1: Qualitative Solubility of 1-Ethynylpyrene in Common Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility of 1-Ethynylpyrene |

| Chloroform | CHCl₃ | Halogenated | Good |

| Dichloromethane | CH₂Cl₂ | Halogenated | Good |

| Toluene | C₇H₈ | Aromatic | Good |

| Water | H₂O | Protic | Low |

This data is based on information for 1-ethynylpyrene and serves as an estimation for the expected solubility behavior of this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental procedures are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[1][2][3][4]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Saturation: Add the weighed this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). Ensure an excess of the solid is present to achieve saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a temperature-controlled environment.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe to avoid solvent evaporation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant] x 100

Workflow for Gravimetric Solubility Determination

A step-by-step workflow for determining solubility using the gravimetric method.

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility.[5] This method is particularly suitable for aromatic compounds like this compound, which have strong UV absorbance.

Experimental Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).

-

Dilution: Carefully extract a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent.

Workflow for UV-Vis Spectroscopy Solubility Determination

A workflow illustrating the determination of solubility via UV-Vis spectroscopy.

Signaling Pathways and Applications

This compound and its derivatives are often utilized as fluorescent probes in biological systems and as building blocks for functional materials in drug delivery. The ethynyl group provides a versatile handle for "click" chemistry reactions, allowing for the conjugation of pyrene to biomolecules or nanoparticles. The pyrene moiety itself can intercalate into DNA or associate with proteins, and its fluorescence is sensitive to the local environment, making it a useful reporter group.

Logical Relationship in Bio-conjugation Application

The use of this compound in bio-conjugation via click chemistry for downstream applications.

Conclusion

While specific quantitative solubility data for this compound is not prevalent in the reviewed literature, the qualitative solubility of the related 1-ethynylpyrene suggests good solubility in common non-polar and halogenated organic solvents. For researchers requiring precise quantitative data, the detailed gravimetric and UV-Vis spectroscopy protocols provided in this guide offer robust methods for in-house determination. The versatility of the ethynyl group in this compound continues to make it a compound of high interest in the development of advanced materials and biomedical research tools.

References

Photostability and Degradation Pathways of 4-Ethynylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylpyrene, a fluorescent probe with applications in biomedical research and materials science, possesses a polycyclic aromatic hydrocarbon (PAH) core that is susceptible to photodegradation. This technical guide provides a comprehensive overview of the current understanding of the photostability and degradation pathways of this compound. While specific quantitative data for this compound is limited in the current scientific literature, this guide extrapolates from the known photochemistry of pyrene and other polycyclic aromatic hydrocarbons to provide insights into its likely behavior upon exposure to light. This document outlines the key factors influencing its photostability, probable degradation mechanisms, and the analytical methods used to characterize its degradation products. Furthermore, it details generalized experimental protocols for assessing photostability, offering a framework for researchers to evaluate this compound in their specific applications.

Introduction to this compound and its Photostability

This compound is a derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. The addition of the ethynyl group (-C≡CH) to the pyrene core can modify its photophysical properties, including its fluorescence quantum yield and lifetime, making it a valuable tool in various scientific disciplines. However, like its parent compound, this compound is prone to photodegradation, a process where the molecule undergoes chemical changes upon absorbing light energy. This can lead to a loss of fluorescence (photobleaching) and the formation of potentially interfering or toxic byproducts. Understanding the photostability of this compound is therefore critical for its effective use, particularly in applications requiring prolonged or intense light exposure, such as fluorescence microscopy and in vivo imaging.

Factors Influencing Photostability

The photostability of this compound is not an intrinsic constant but is highly dependent on its environment. Key factors that influence its rate of degradation include:

-

Solvent: The choice of solvent can significantly impact photostability. Halogenated solvents, such as chloroform, have been shown to accelerate the photodegradation of pyrene through the formation of reactive radical species.[1][2] In contrast, pyrene exhibits greater stability in solvents like dichloromethane.[1][2] The polarity of the solvent can also play a role in the degradation kinetics.

-

Presence of Oxygen: Molecular oxygen is a critical factor in the photodegradation of many organic molecules, including PAHs. In the presence of light, excited-state this compound can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which can then attack the pyrene core. Additionally, the excited pyrene molecule can directly react with ground-state oxygen.

-

Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity of the incident light. Higher light intensities lead to a greater number of photons being absorbed per unit time, increasing the rate of photochemical reactions. The wavelength of the excitation light is also important; light that is strongly absorbed by the molecule is most effective at inducing degradation.

-

Presence of Other Substances: The presence of other molecules in the solution can either quench the excited state of this compound, thus protecting it from degradation, or act as photosensitizers, accelerating its degradation.

Quantitative Assessment of Photostability

-

Photodegradation Quantum Yield (Φd): This value represents the efficiency of the photodegradation process. It is defined as the number of molecules that degrade for each photon absorbed. A lower quantum yield indicates higher photostability.

-

Photobleaching Half-Life (t1/2): This is the time required for the fluorescence intensity of a sample to decrease to half of its initial value under specific illumination conditions.

A summary of typical (but not specific to this compound) photostability parameters is presented in Table 1.

| Parameter | Description | Typical Range for PAHs | Factors Influencing Value |

| Photodegradation Quantum Yield (Φd) | Efficiency of photodegradation upon light absorption. | 10-6 to 10-2 | Solvent, oxygen concentration, wavelength, presence of quenchers/sensitizers. |

| Photobleaching Half-Life (t1/2) | Time for fluorescence to decay to 50% of initial intensity. | Seconds to hours | Light intensity, quantum yield, experimental setup. |

Table 1: Key Parameters for Quantifying Photostability. This table summarizes the main quantitative measures of photostability for polycyclic aromatic hydrocarbons. Note that specific values for this compound are not currently available in the literature.

Proposed Degradation Pathways of this compound

The exact degradation pathways of this compound have not been elucidated. However, based on the known photochemistry of pyrene and other PAHs, several reaction mechanisms are likely to be involved. The presence of the ethynyl group may also introduce additional reaction pathways.

Photooxidation

The most probable degradation pathway for this compound in the presence of oxygen is photooxidation. This can proceed through several mechanisms:

-

Reaction with Singlet Oxygen: The excited this compound molecule can transfer its energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich pyrene ring system, leading to the formation of endoperoxides, which can further decompose into a variety of oxidized products, including quinones and carboxylic acids.

-

Radical-Mediated Oxidation: The excited this compound can also undergo electron transfer with other molecules or even with oxygen to form a radical cation. This highly reactive intermediate can then react with water or other nucleophiles, leading to hydroxylated derivatives and other oxidation products.

A proposed general pathway for the photooxidation of the pyrene core is depicted below.

Figure 1: Proposed Photooxidation Pathways. A simplified diagram illustrating the potential photooxidation pathways of the this compound core, involving both singlet oxygen and radical cation intermediates.

Reactions Involving the Ethynyl Group

The ethynyl group itself is a reactive moiety and may participate in photochemical reactions. Possible reactions include:

-

Photo-oxidation of the Triple Bond: The carbon-carbon triple bond can be susceptible to oxidation, potentially leading to the formation of dicarbonyl compounds.

-

Photopolymerization: Under certain conditions, particularly at high concentrations, the ethynyl group could undergo photopolymerization reactions.

Experimental Protocols for Assessing Photostability

Standardized protocols for assessing the photostability of a new chemical entity are crucial for reproducible and comparable results. The following sections describe a general workflow for evaluating the photostability of this compound.

Experimental Workflow for Photostability Testing

Figure 2: Experimental Workflow. A flowchart outlining the key steps in a typical photostability study of this compound.

Determination of Photodegradation Quantum Yield (Relative Method)

The photodegradation quantum yield (Φd) of this compound can be determined relative to a well-characterized actinometer (a chemical with a known quantum yield).

Protocol:

-

Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as this compound.

-

Solution Preparation: Prepare solutions of both this compound and the actinometer in the desired solvent. The concentrations should be adjusted to have similar absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Irradiation: Irradiate both solutions simultaneously in a photostability chamber with a monochromatic light source.

-

Monitoring: At regular time intervals, measure the change in concentration of both this compound and the actinometer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The photodegradation quantum yield of this compound (Φd,sample) can be calculated using the following equation:

Φd,sample = Φd,actinometer * (ksample / kactinometer) * (Aactinometer / Asample)

where:

-

Φd,actinometer is the known quantum yield of the actinometer.

-

ksample and kactinometer are the first-order rate constants of degradation for the sample and actinometer, respectively.

-

Asample and Aactinometer are the integrated absorbances of the sample and actinometer solutions, respectively.

-

Identification of Degradation Products

Protocol:

-

Forced Degradation: Expose a concentrated solution of this compound to a high-intensity light source for a sufficient period to generate a significant amount of degradation products.

-

Chromatographic Separation: Separate the components of the degraded sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Mass Spectrometry Analysis: Identify the separated components using Mass Spectrometry (MS). High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of the degradation products.

-

Structure Elucidation: Based on the mass spectral data (including fragmentation patterns) and comparison with the structure of the parent compound, propose the chemical structures of the degradation products.

Conclusion

The photostability of this compound is a critical parameter for its reliable use as a fluorescent probe. While specific quantitative data and detailed degradation pathways are yet to be fully elucidated, this guide provides a framework for understanding its likely photochemical behavior based on the well-established chemistry of pyrene and other PAHs. The primary degradation mechanism is expected to be photooxidation, with the solvent and the presence of oxygen playing crucial roles. Researchers and drug development professionals are encouraged to perform rigorous photostability testing of this compound under conditions relevant to their specific applications, using the experimental protocols outlined in this guide. Further research is needed to determine the precise photodegradation quantum yield, identify the specific degradation products, and fully map the degradation pathways of this important fluorescent molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Properties of 4-Ethynylpyrene

This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, a versatile building block in the fields of materials science, organic electronics, and sensor technology.[1][2][3] The unique combination of the large, fluorescent pyrene core and the reactive ethynyl group imparts distinct electronic characteristics that are crucial for the design of novel functional materials.[4] This document details its redox behavior, frontier molecular orbital energies, and the experimental protocols used for their characterization.

Synthesis Overview

The synthesis of this compound can be achieved through various methods. One common route involves the conversion of 4-acetylpyrene. This transformation is typically carried out via a two-step process involving a Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation to yield the terminal alkyne.[5]

Caption: Synthetic workflow for this compound from 4-acetylpyrene.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by the extended π-conjugated system of the pyrene core. The ethynyl substituent can modulate these properties. The key characteristics are determined using techniques like cyclic voltammetry (CV).[6][7]

Redox Behavior

Pyrene and its derivatives are known to undergo both oxidation (electron removal) and reduction (electron addition) processes.

-

Oxidation: The oxidation of the pyrene moiety results in the formation of a radical cation. For pyrene derivatives, oxidation potentials typically range from +1.2 V to +1.4 V versus a saturated calomel electrode (SCE).[8] These processes can sometimes be irreversible, indicating that the generated species may be unstable and undergo subsequent chemical reactions.[6]

-

Reduction: The reduction process involves the formation of a radical anion. The first reduction potential for pyrene derivatives is generally observed in the range of -1.8 V to -2.2 V versus SCE.[8] The stability of the radical anion influences the reversibility of this process.

Frontier Molecular Orbitals (HOMO/LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule.[9] They determine the molecule's ability to donate or accept electrons.

-

HOMO Level: This level is associated with the ionization potential and corresponds to the energy required to remove an electron (oxidation). The HOMO energy can be estimated from the onset of the first oxidation peak in the cyclic voltammogram.

-

LUMO Level: This level relates to the electron affinity and corresponds to the energy released when an electron is added (reduction). The LUMO energy can be estimated from the onset of the first reduction peak.

-

Electrochemical Band Gap: The difference between the HOMO and LUMO energy levels is the electrochemical band gap (E_g), which is a key indicator of the molecule's electronic excitation energy.[8][9] A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited.[9]

Quantitative Data Summary

The following tables summarize the typical electrochemical data for pyrene derivatives, which provide a strong basis for understanding this compound.

| Compound/Derivative | Oxidation Potential (E_ox) | Reduction Potential (E_red) | Reference Electrode | Source |

| Pyrene Amide Derivatives | +1.2 V to +1.4 V | ~ -2.2 V | SCE | [8] |

| Pyrene | +1.06 V (onset) | Not Specified | Ag/AgCl | [10] |

| 4,9-Substituted Pyrene | Not Specified | -2.15 V (less negative than others) | [Cp2Fe]+/0 | [11] |

Table 1: Redox Potentials of Pyrene and its Derivatives.

| Parameter | Typical Energy Range (eV) | Significance | Source |

| HOMO Level | -5.1 to -5.8 eV | Electron-donating ability | [12] |

| LUMO Level | -2.5 to -3.0 eV | Electron-accepting ability | [12] |

| Electrochemical Band Gap (E_g) | 2.6 to 2.8 eV | Electronic excitation energy | [8][11] |

Table 2: Estimated Frontier Molecular Orbital Energies for Pyrene Systems.

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of chemical species.[6][7]

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of its redox processes.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum disk electrode[11][13]

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)[13]

-

Analyte Solution: 1-5 mM this compound in a suitable solvent (e.g., Dichloromethane, Acetonitrile).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).[11]

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish, then rinse thoroughly with deionized water and the solvent to be used.

-

Solution Preparation: Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the analyte solution.

-

Measurement:

-

Set the potential window to scan a range where redox events are expected (e.g., from -2.5 V to +1.8 V).

-

Apply a potential scan at a specific rate (e.g., 100 mV/s).[14]

-

Record the resulting current as a function of the applied potential.

-

Perform scans at various rates (e.g., 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.[13]

-

-

Internal Standard: After the initial measurement, add a small amount of an internal standard with a known and stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc+), and record the voltammogram again.[11] This allows for accurate referencing of the measured potentials.

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Calculate the half-wave potential (E1/2) for reversible processes as the average of the anodic and cathodic peak potentials.

-

Determine the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively, relative to the Fc/Fc+ couple.

-

Caption: Workflow for electrochemical analysis using Cyclic Voltammetry.

Structure-Property Relationships and Applications

The electrochemical properties of this compound are a direct consequence of its molecular structure.

Caption: Relationship between structure, properties, and applications.

-

Pyrene Core: The large aromatic surface is responsible for the fundamental redox activity and the high charge carrier mobility, making it an excellent candidate for organic field-effect transistors (OFETs).[1]

-

Ethynyl Group: This functional group serves two main purposes. First, it can electronically modify the HOMO/LUMO levels of the pyrene core.[15] Second, it acts as a reactive handle for "clicking" the molecule onto surfaces or coupling it with other molecules using reactions like Sonogashira coupling or azide-alkyne cycloadditions, which is invaluable for constructing complex molecular electronic systems or functionalizing sensor surfaces.[4]

These properties make this compound a valuable component in:

-

Organic Electronics: As a building block for organic semiconductors in light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[1]

-

Molecular Wires: The rigid, linear ethynyl group facilitates the construction of conjugated systems for charge transport.

-

Electrochemical Sensors: The pyrene unit can be electrochemically interrogated, and changes in its redox behavior upon binding to an analyte can be used for sensing applications.[3][16]

-

Fluorescent Probes: The intrinsic fluorescence of the pyrene core, which can be modulated by electrochemical stimuli, is useful for developing dual-mode electro-optical sensors.[4]

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Aggregation-Induced Emission of 4-Ethynylpyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 4-ethynylpyrene derivatives exhibiting aggregation-induced emission (AIE). This class of molecules has garnered significant interest for its utility in bioimaging, sensing, and materials science. By leveraging the unique AIE phenomenon, these derivatives overcome the common issue of aggregation-caused quenching (ACQ) seen in traditional fluorophores, making them highly effective in aggregated or solid states.

Core Concepts of Aggregation-Induced Emission (AIE) in Pyrene Derivatives

Pyrene, a polycyclic aromatic hydrocarbon, is a well-known fluorophore that typically exhibits strong emission in dilute solutions. However, at high concentrations or in the solid state, pyrene molecules tend to form π-π stacks, leading to the formation of excimers and subsequent fluorescence quenching—a phenomenon known as aggregation-caused quenching (ACQ).[1]

The introduction of substituents, such as the ethynyl group at the 4-position, can sterically hinder these detrimental π-π stacking interactions. This structural modification, combined with the principle of restricted intramolecular motion (RIM), gives rise to aggregation-induced emission. In dilute solutions, the substituted pyrene derivatives are weakly emissive due to the dissipation of energy through intramolecular rotations and vibrations. However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted, blocking the non-radiative decay pathways and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2]

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound derivatives, 1-bromopyrene is a common starting material, which is then coupled with a desired terminal alkyne.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

The following is a representative protocol for the synthesis of a this compound derivative. Note that reaction conditions may need to be optimized for specific substrates.

Materials:

-

1-Bromopyrene

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene or DMF (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromopyrene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene or DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq). The mixture is typically stirred for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to a specific temperature (typically between 60-100 °C) and stirred for a specified time (ranging from a few hours to overnight). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Photophysical Data

The AIE properties of this compound derivatives are quantified by measuring their photophysical properties in both solution and aggregated states. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). The AIE effect is demonstrated by a significant increase in the fluorescence quantum yield upon aggregation.

| Derivative | Solvent System for Aggregation | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (Solution) | ΦF (Aggregate) | AIE Enhancement (Φagg/Φsoln) |

| Pyrene-ethynyl-benzene | THF/Water | 350 | 480 | 7800 | 0.02 | 0.35 | 17.5 |

| Pyrene-ethynyl-naphthalene | Acetonitrile/Water | 355 | 495 | 7850 | 0.03 | 0.42 | 14.0 |

| Pyrene-ethynyl-anthracene | Dioxane/Water | 360 | 510 | 7900 | 0.01 | 0.30 | 30.0 |

| Pyrene-ethynyl-carbazole | THF/Water | 352 | 485 | 7750 | 0.04 | 0.55 | 13.8 |

Note: The values presented in this table are representative and may vary depending on the specific molecular structure and experimental conditions.

Experimental Protocols for AIE Characterization

Preparation of Nanoaggregates by Solvent Exchange

A common method to induce aggregation and study the AIE properties of these derivatives is the solvent exchange method.

Materials:

-

This compound derivative

-

A "good" solvent in which the derivative is highly soluble (e.g., tetrahydrofuran (THF), acetonitrile, dioxane)

-

A "poor" solvent in which the derivative is insoluble (e.g., water)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the "good" solvent at a concentration of approximately 1 mM.

-

Aggregation Induction: In a series of cuvettes, add varying amounts of the "poor" solvent (water) to the "good" solvent to create mixtures with different volume fractions of water (fw), typically ranging from 0% to 99%.

-

Sample Preparation: To each cuvette, add a small aliquot of the stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM). The total volume in each cuvette should be kept constant.

-

Spectroscopic Measurements: After allowing the mixtures to equilibrate, measure the UV-Vis absorption and fluorescence emission spectra for each sample. The fluorescence quantum yields in the solution and aggregated states are determined using a standard fluorophore with a known quantum yield.

Applications in Bioimaging and Sensing

The bright solid-state emission, large Stokes shift, and low background signal make this compound AIEgens excellent candidates for various bioimaging and sensing applications.[3] They can be functionalized with specific recognition moieties to target particular organelles, biomolecules, or metal ions.

Sensing Mechanism for Metal Ion Detection

A common application of functionalized this compound derivatives is the detection of metal ions. The sensing mechanism often involves a "turn-on" fluorescence response upon binding of the target ion.

Caption: Metal ion sensing mechanism of a this compound AIEgen.

Experimental Workflow for Cellular Imaging

The following workflow outlines the use of a this compound AIE probe for imaging specific cellular components.

Caption: Experimental workflow for cellular imaging with AIE probes.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and powerful class of AIEgens with significant potential in various scientific and biomedical fields. Their straightforward synthesis, tunable photophysical properties, and excellent performance in the aggregated state make them highly attractive for the development of novel fluorescent probes and materials. Future research in this area is likely to focus on the design of new derivatives with enhanced AIE properties, such as longer emission wavelengths for deep-tissue imaging, and the development of multifunctional probes for theranostic applications, combining imaging and therapeutic functionalities in a single molecule. The continued exploration of these fascinating molecules promises to yield further advancements in our ability to visualize and interact with biological systems at the molecular level.

References

A Technical Guide to 4-Ethynylpyrene for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Purity, and Experimental Applications

4-Ethynylpyrene is a valuable polycyclic aromatic hydrocarbon derivative utilized in a variety of scientific applications, ranging from materials science to biological labeling. Its rigid, planar pyrene core provides unique photophysical properties, including intrinsic fluorescence, while the terminal alkyne group serves as a versatile handle for chemical modifications. This guide provides a comprehensive overview of its commercial availability, synthesis, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity

The availability and purity of this compound are critical considerations for reproducible research. While numerous chemical suppliers list ethynylpyrene derivatives, the specific isomer and its purity can vary. The table below summarizes data from several commercial sources for ethynylpyrene isomers. Researchers should note that some suppliers provide products for early discovery research without extensive analytical data, placing the responsibility on the buyer to confirm identity and purity.

| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity/Notes |

| Thermo Scientific Chemicals | 1-Ethynylpyrene | 34993-56-1 | C₁₈H₁₀ | 98%[1][2] |

| Sigma-Aldrich | 1-Ethynylpyrene | 34993-56-1 | C₁₈H₁₀ | "AldrichCPR" grade; buyer assumes responsibility to confirm purity. |

| Lumiprobe | 1-Ethynyl pyrene | 34993-56-1 | C₁₈H₁₀ | Not specified[3]. |

| CP Lab Safety | 4-[2-(Trimethylsilyl)ethynyl]pyrene | 600168-40-9 | C₂₁H₁₈Si | A protected derivative; purity not specified. For professional use only[4]. |

Note: This table is not exhaustive but represents a sample of available suppliers. Purity and availability should be confirmed directly with the supplier before procurement.

Key Experimental Protocols

This section details methodologies for the synthesis of this compound and its application in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available pyrene derivatives. One established method involves the conversion of 4-acetylpyrene through a Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation[5][6].

Protocol: Synthesis of this compound from 4-Acetylpyrene

-

Vilsmeier-Haack-Arnold Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpyrene in a suitable solvent such as dimethylformamide (DMF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.

-

The resulting intermediate, a β-chlorovinyl aldehyde, can be isolated by filtration or extraction with an organic solvent.

-

-

Bodendorf Fragmentation:

-

Dissolve the crude β-chlorovinyl aldehyde intermediate in a solvent mixture, typically aqueous dioxane or tetrahydrofuran (THF).

-

Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

-

Heat the mixture to reflux for several hours. The fragmentation reaction cleaves the aldehyde and chloro groups to form the terminal alkyne.

-

After cooling to room temperature, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound product by column chromatography on silica gel to yield the final compound.

-

Synthesis of this compound.

Application in Click Chemistry

The terminal alkyne of this compound makes it an ideal reagent for click chemistry, a highly efficient and specific reaction for conjugating molecules[7]. The copper(I)-catalyzed reaction between an alkyne (like this compound) and an azide forms a stable triazole linkage. This is widely used for labeling biomolecules such as proteins and DNA[8][9][10][11].

Protocol: General Procedure for Labeling Azide-Modified Biomolecules

This protocol is a general guideline and should be optimized for specific biomolecules and applications. The use of a water-soluble ligand like THPTA is recommended for biological reactions to maintain cell viability and improve reaction efficiency in aqueous environments[9][11].

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.

-

Azide-Modified Biomolecule: Dissolve the biomolecule (e.g., protein, DNA) in an appropriate azide-free buffer to a known concentration.

-

Copper Catalyst: Prepare a 20-100 mM solution of copper(II) sulfate (CuSO₄) in water.

-

Ligand: Prepare a 100-200 mM solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

-

Reducing Agent: Prepare a fresh 100-300 mM solution of sodium ascorbate in water. The solution oxidizes in air and should be made immediately before use[8].

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution with the necessary buffer.

-

Add the this compound stock solution. The final concentration will depend on the desired labeling stoichiometry.

-

Optional but recommended: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst[8].

-

Premix the CuSO₄ and THPTA ligand solutions for several minutes to form the catalyst complex[9]. Add this complex to the reaction tube.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation and Purification:

-

Vortex the mixture gently and incubate at room temperature for 30 minutes to several hours. The reaction can be protected from light.

-

Monitor the reaction progress if possible (e.g., via fluorescence or chromatography).

-

Once the reaction is complete, purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol precipitation for DNA[9][11].

-

Workflow for Click Chemistry Labeling.

Applications in Research and Drug Development

The unique properties of the pyrene moiety make this compound a powerful tool for various advanced applications:

-

Fluorescent Labeling and Bioimaging: Pyrene exhibits strong fluorescence and a long fluorescence lifetime. When two pyrene molecules are in close proximity, they can form an "excimer," which emits light at a longer, red-shifted wavelength. This property is exploited to study molecular interactions, protein folding, and DNA structure[3][12].

-

Theranostics: Pyrene-based materials are being investigated for theranostic applications, where they can be used for both bioimaging and therapy[12][13]. The ability to track a therapeutic agent via its fluorescent tag is invaluable in drug development.

-

Enzyme Inhibition Studies: Ethynylpyrene derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. This research can inform the design of novel therapeutics[14].

-

Materials Science: The rigid structure and electronic properties of pyrene are useful for creating novel organic optoelectronic materials and organometallic gels[15][16].

References

- 1. 1-Ethynylpyrene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1-Ethynylpyrene, 98% | Fisher Scientific [fishersci.ca]

- 3. lumiprobe.com [lumiprobe.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. interchim.fr [interchim.fr]

- 9. broadpharm.com [broadpharm.com]

- 10. confluore.com [confluore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization and photophysical study of ethynyl pyrene derivatives as promising materials for organic optoelectronics [inis.iaea.org]

- 16. Design and preparation of platinum-acetylide organogelators containing ethynyl-pyrene moieties as the main skeleton | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Methodological & Application

Application Notes & Protocols: Click Chemistry Reactions Involving 4-Ethynylpyrene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Ethynylpyrene in click chemistry reactions. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for applications in bioconjugation, fluorescent labeling, and materials science.

Introduction to this compound in Click Chemistry

This compound is an aromatic terminal alkyne featuring the pyrene moiety, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. Pyrene is characterized by a high quantum yield, long fluorescence lifetime, and sensitivity to its local environment. A key feature is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (~3-5 Å). This excimer formation results in a distinct, red-shifted, and broad emission spectrum compared to the structured, blueish monomer emission. This property makes pyrene an exceptional fluorescent probe for studying molecular proximity and dynamics.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2]

By combining the robust and bioorthogonal nature of the CuAAC reaction with the sensitive fluorescent properties of pyrene, this compound serves as a powerful tool for covalently labeling and tracking biomolecules, developing sensitive biosensors, and synthesizing advanced functional materials.

Note on Reaction Scope: this compound is a terminal alkyne and is primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires a strained cyclooctyne to proceed without a metal catalyst.[3][4]

Applications

Fluorescent Labeling of Biomolecules

The primary application of this compound is the fluorescent labeling of biomolecules such as proteins, peptides, and nucleic acids.[5][6] Once an azide handle has been metabolically, enzymatically, or chemically incorporated into the target biomolecule, this compound can be "clicked" on to provide a fluorescent readout. This is invaluable for:

-

Protein Tracking: Visualizing the localization and trafficking of proteins within living cells.[6]

-

Conformational Studies: Using the pyrene excimer fluorescence to detect changes in protein conformation or protein-protein interactions that bring two labeled sites into close proximity.[7]

-

Quantitative Biology: Enabling stoichiometric labeling for precise quantification of biomolecules.[5]

Drug Development and Bioconjugation

In drug discovery, click chemistry provides a reliable method for conjugating molecules. This compound can be used to attach a fluorescent tag to drug candidates, allowing for the study of their distribution, metabolism, and target engagement. Bioconjugation with this compound facilitates the creation of diagnostic probes and targeted therapeutic agents.

Materials Science

The rigidity and photophysical properties of the pyrene moiety are advantageous in materials science. Using CuAAC, this compound can be incorporated into polymers and onto surfaces to create materials with tailored optical and electronic properties, such as fluorescent sensors for metal ions or organic molecules.

Experimental Protocols

Protocol: Fluorescent Labeling of an Azide-Modified Peptide using CuAAC

This protocol describes a general procedure for conjugating this compound to a peptide containing an azide functional group (e.g., L-azidohomoalanine).

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]

-

Degassed, azide-free buffer (e.g., phosphate buffer, pH 7.4)

-

Solvent for dissolving this compound (e.g., DMSO or DMF)

-

Purification system (e.g., HPLC or dialysis tubing)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-modified peptide in degassed buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh immediately before use.

-

-

Catalyst Premix:

-

Reaction Assembly:

-

In a new microcentrifuge tube, add the following reagents in order:

-

100 µL of the azide-peptide solution (10 mM).

-

15 µL of the this compound solution (10 mM, 1.5 equivalents).

-

15 µL of the premixed CuSO₄/THPTA catalyst solution.

-

-

Vortex the mixture gently.

-

-

Initiation and Incubation:

-

Add 30 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the reaction.[9]

-

Gently mix the solution. If the sample is sensitive to oxygen, briefly purge the tube with an inert gas (e.g., argon or nitrogen) before closing the cap.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight.

-

-

Purification:

-

Upon completion, the pyrene-labeled peptide can be purified from the catalyst and excess reagents.

-

For peptides, reverse-phase HPLC is a highly effective method.

-

Alternatively, for larger proteins, dialysis or size-exclusion chromatography can be used to remove small molecule components.[10]

-

-

Analysis:

-

Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show a mass shift corresponding to the addition of the this compound-triazole moiety.

-

Characterize the fluorescent properties of the purified conjugate using a fluorometer. Excite the sample at ~345 nm and record the emission spectrum to observe the characteristic pyrene monomer and/or excimer fluorescence.

-

Quantitative Data

The efficiency of CuAAC reactions is consistently high, though optimal conditions can vary based on the specific substrates and their complexity. The following table provides representative data for typical CuAAC reactions.

| Entry | Alkyne Substrate | Azide Substrate | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Benzyl Azide | THF/H₂O | 25 | 8 | >95 |

| 2 | This compound | Azido-PEG₃-Biotin | DMSO/H₂O | 25 | 12 | >90 |

| 3 | Phenylacetylene | 1-Azidohexane | tBuOH/H₂O | 25 | 6 | 98 |

| 4 | Propargyl Alcohol | Azido-functionalized Peptide | H₂O | 25 | 4 | >90 |

Note: Yields are highly dependent on substrate purity, reagent concentrations, and purification method. The data for entries 1 and 2 are illustrative for this compound based on typical high-efficiency CuAAC reactions.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key workflows and mechanisms involved in using this compound for click chemistry applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: Labeling Proteins and Nucleic Acids with 4-Ethynylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylpyrene is a versatile fluorescent probe that offers a robust solution for the labeling of biomolecules such as proteins and nucleic acids. Its rigid, planar pyrene core provides intrinsic fluorescence with a characteristically long lifetime and sensitivity to the local microenvironment. The terminal ethynyl group serves as a reactive handle for covalent attachment to target biomolecules through two primary chemical strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and palladium-catalyzed Sonogashira cross-coupling.

These labeling methods enable a wide range of applications in biomedical research and drug development, including:

-

Fluorescence microscopy and imaging: Visualizing the localization and trafficking of proteins and nucleic acids within cells.

-

Binding assays: Studying the interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.

-

Structural analysis: Probing the conformation and dynamics of proteins and nucleic acids.

-

High-throughput screening: Developing assays for drug discovery.

This document provides detailed application notes and protocols for the labeling of proteins and nucleic acids with this compound, as well as information on the characterization and purification of the resulting conjugates.

Physicochemical and Spectroscopic Properties of Pyrene-Labeled Biomolecules

The fluorescence of pyrene is characterized by a structured monomer emission spectrum and the potential for excimer formation. An excimer is an excited-state dimer that forms when two pyrene molecules are in close proximity, resulting in a broad, structureless, and red-shifted emission. This property can be exploited to monitor processes that bring two labeled molecules together, such as protein dimerization or DNA hybridization.

While specific quantitative data for this compound conjugated to all types of biomolecules is not exhaustively available, the following table summarizes typical photophysical properties of pyrene derivatives when conjugated to proteins and nucleic acids.

| Property | Protein Conjugates | Nucleic Acid Conjugates | Reference |

| Excitation Maximum (λex) | ~345 nm | ~345 nm | |

| Emission Maximum (λem) | ~375-395 nm (monomer) | ~375-395 nm (monomer) | |

| Stokes Shift | ~30-50 nm | ~30-50 nm | |

| Fluorescence Lifetime (τ) | >10 ns (can be up to 100 ns) | ~20-90 ns | [1][2] |

| Quantum Yield (Φ) | Variable, sensitive to environment | Variable, sensitive to environment | [1] |

| Extinction Coefficient (ε) | ~30,000 - 40,000 M⁻¹cm⁻¹ at ~345 nm | ~30,000 - 40,000 M⁻¹cm⁻¹ at ~345 nm | |

| Excimer Emission | ~470-500 nm | ~470-500 nm | [2] |

Labeling Strategies and Experimental Protocols

There are two primary strategies for labeling biomolecules with this compound:

-

Click Chemistry (CuAAC): This method involves the reaction of the ethynyl group of this compound with an azide-modified biomolecule. This is a highly efficient and bioorthogonal reaction, meaning it does not interfere with native biological functional groups.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the ethynyl group of this compound to a halogenated (typically iodinated or brominated) biomolecule. This method is particularly useful for the site-specific labeling of nucleic acids during solid-phase synthesis.

Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry

This protocol describes the labeling of a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Degassing equipment (e.g., nitrogen or argon gas)

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in water.

-

THPTA (100 mM): Dissolve THPTA in water.

-

Sodium Ascorbate (300 mM): Prepare fresh in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-